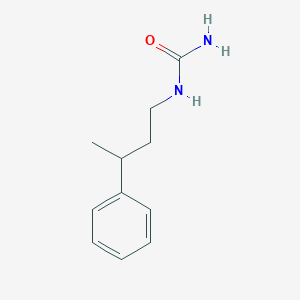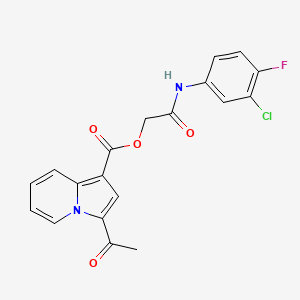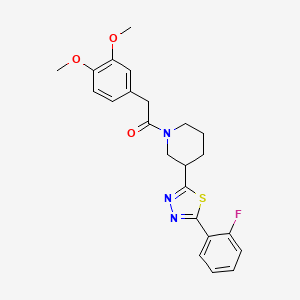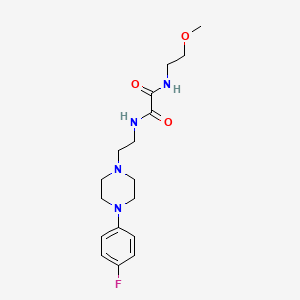![molecular formula C18H26N2O2 B2913768 [4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415466-40-7](/img/structure/B2913768.png)
[4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PEMPM and is a member of the class of piperidinyl morpholines.
Mecanismo De Acción
PEMPM exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in inflammation and pain. PEMPM also has the ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
PEMPM has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. PEMPM has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, PEMPM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEMPM has several advantages for use in lab experiments. It is a highly specific compound that can be easily synthesized in large quantities. PEMPM also has a well-established mechanism of action, making it a useful tool for studying various signaling pathways in the body. However, there are also limitations to using PEMPM in lab experiments. Its potential therapeutic applications have not been extensively studied in humans, and its safety profile has not been fully established.
Direcciones Futuras
There are several future directions for research on PEMPM. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of PEMPM in humans. Additionally, the development of new synthesis methods for PEMPM could lead to more efficient and cost-effective production of this compound. Finally, the investigation of the potential use of PEMPM in combination with other drugs could lead to the development of new and more effective treatments for a variety of diseases.
Métodos De Síntesis
PEMPM can be synthesized through a multi-step process that involves the reaction of 4-piperidone with 2-phenylethylamine and morpholine. The resulting product is then subjected to further chemical reactions to yield PEMPM. This synthesis method has been extensively studied and optimized to produce high yields of pure PEMPM.
Aplicaciones Científicas De Investigación
PEMPM has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. PEMPM has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[4-(2-phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(20-10-5-2-6-11-20)17-15-19(13-14-22-17)12-9-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSKOBIMXCHMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-oxo-N-propyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2913686.png)
![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)
![(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2913689.png)


![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)
![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)





